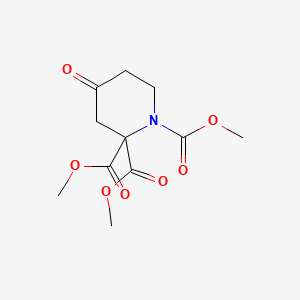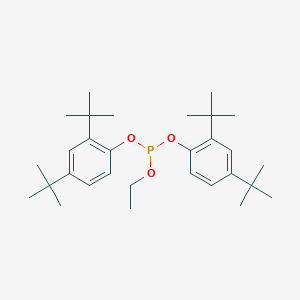
Bis(2,4-di-tert-butylphenyl) ethyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4-di-tert-butylphenyl) ethyl phosphite is an organophosphorus compound widely used as an antioxidant in various industrial applications. It is known for its ability to stabilize polymers by preventing oxidative degradation, thereby extending the lifespan and durability of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-di-tert-butylphenyl) ethyl phosphite typically involves the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride, followed by the addition of ethanol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general steps are as follows:
Mixing: 2,4-di-tert-butylphenol is mixed with phosphorus trichloride.
Reaction: The mixture is heated to facilitate the reaction, forming an intermediate product.
Addition of Ethanol: Ethanol is added to the intermediate product, resulting in the formation of this compound.
Purification: The final product is purified through techniques such as solvent extraction, crystallization, or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,4-di-tert-butylphenyl) ethyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Bis(2,4-di-tert-butylphenyl) phosphate.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Compounds with different functional groups replacing the ethyl group.
Aplicaciones Científicas De Investigación
Bis(2,4-di-tert-butylphenyl) ethyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Studied for its potential effects on cell growth and viability.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Widely used in the production of plastics, rubbers, and other materials to enhance their stability and longevity.
Mecanismo De Acción
The primary mechanism by which Bis(2,4-di-tert-butylphenyl) ethyl phosphite exerts its effects is through its antioxidant properties. It acts by scavenging free radicals and reactive oxygen species, thereby preventing oxidative damage to polymers and other materials. The molecular targets include reactive oxygen species and free radicals, which are neutralized by the compound, thus protecting the material from degradation.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another widely used antioxidant with similar stabilizing properties.
Bis(2,4-di-tert-butylphenyl) phosphate: A degradation product with known effects on cell growth.
2,4-di-tert-butylphenol: A precursor in the synthesis of various phosphite antioxidants.
Uniqueness
Bis(2,4-di-tert-butylphenyl) ethyl phosphite is unique due to its specific structure, which provides a balance between stability and reactivity. Its ethyl group allows for specific interactions in chemical reactions, making it a versatile compound in various applications.
Propiedades
Número CAS |
145130-78-5 |
|---|---|
Fórmula molecular |
C30H47O3P |
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
bis(2,4-ditert-butylphenyl) ethyl phosphite |
InChI |
InChI=1S/C30H47O3P/c1-14-31-34(32-25-17-15-21(27(2,3)4)19-23(25)29(8,9)10)33-26-18-16-22(28(5,6)7)20-24(26)30(11,12)13/h15-20H,14H2,1-13H3 |
Clave InChI |
HDNBKGNXCQQECO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


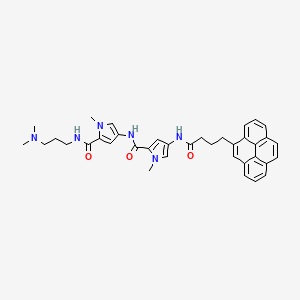
![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)


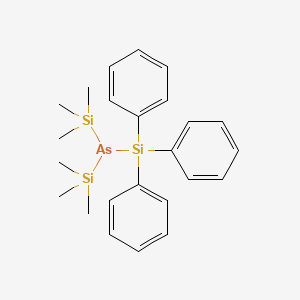
![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
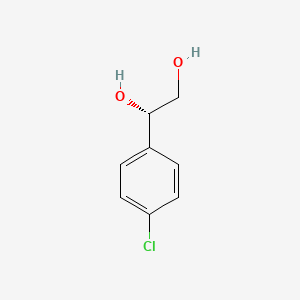

![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)

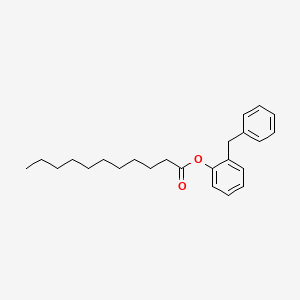
![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
